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Sodium sulfamate

Cat. No.: B088500
CAS No.: 13845-18-6
M. Wt: 119.08 g/mol
InChI Key: QDWYPRSFEZRKDK-UHFFFAOYSA-M
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Description

Contextualization within Sulfamate (B1201201) Chemistry

To appreciate the significance of sodium sulfamate, it is essential to understand its place within the broader category of sulfamate compounds.

Historical Development of Sulfamate Compounds in Research

The history of sulfamate compounds is intrinsically linked to the development of sulfur-containing chemicals. While sulfur itself has been known since antiquity, the targeted synthesis and study of its organic compounds is a more modern endeavor. britannica.com The journey of sulfamates in research can be seen as an offshoot of the extensive investigation into sulfonamides. The discovery of Prontosil, the first commercially available antibacterial sulfonamide, by Gerhard Domagk in the 1930s, marked a turning point in medicine and spurred immense interest in organosulfur compounds. sciencehistory.orgnih.gov This era of "sulfa drugs" laid the groundwork for the exploration of related functional groups, including sulfamates. britannica.comsciencehistory.org

Sulfamic acid, the parent acid of all sulfamates, is produced industrially by reacting urea (B33335) with a mixture of sulfur trioxide and sulfuric acid. atamanchemicals.comwikipedia.org Its derivatives, sulfamates, have been investigated for a wide range of applications, from sweeteners like sodium cyclamate to a variety of therapeutic agents. atamanchemicals.comwikipedia.org Research has shown that the sulfamate moiety is present in compounds designed as antibiotics, HIV inhibitors, and anticancer drugs. wikipedia.org The development of the aryl O-sulfamate pharmacophore, for instance, has led to drugs in clinical trials for oncology and women's health. acs.org

Overview of the Sulfamate Functional Group in Chemical Systems

The sulfamate functional group, with the general structure R-O-SO₂NH₂, is a key feature that dictates the chemical behavior of this compound and related compounds. It is an ester of sulfamic acid and is structurally related to the more widely known sulfonamide group (R-SO₂NH₂). nih.gov In its solid state, the parent sulfamic acid exists as a zwitterion, H₃N⁺SO₃⁻. wikipedia.org The S-N bond length is consistent with a single bond, and the sulfur atom is tetrahedral. atamanchemicals.comwikipedia.org

Historically viewed as a chemical curiosity, the sulfamate group is now recognized for its versatile reactivity. nih.gov It can be activated by adding an electron-withdrawing group, allowing it to be displaced in S_N2 reactions, similar to tosylates or triflates. nih.gov This has made sulfamates valuable in organic synthesis. For example, they can act as nucleophiles in intramolecular aza-Wacker reactions. nih.gov The stability of the sulfamate group is also a notable feature; it shows resistance to nucleophilic cleavage under certain conditions, which is advantageous in multi-step syntheses like peptide synthesis. cmu.edu

Functional GroupGeneral StructureKey Characteristics
Sulfamate R-O-SO₂NH₂Ester of sulfamic acid; can be activated for displacement reactions; relatively stable to some nucleophiles. nih.govcmu.edu
Sulfonamide R-SO₂NH₂Found in many pharmaceuticals ("sulfa drugs"); generally stable. britannica.comnih.gov
Sulfate (B86663) R-O-SO₃⁻Ester of sulfuric acid; often highly soluble in water.
Sulfonate R-SO₃⁻Salt or ester of a sulfonic acid; good leaving groups in organic reactions.

Significance of this compound in Academic Inquiry

This compound serves as a fundamental compound for exploring the chemistry of the sulfamate group and has been employed in various specialized research areas.

Role as a Model Compound in Fundamental Chemical Studies

This compound is often used as a reference or model compound in studies where the sulfamate anion's behavior is of interest. Its simple, water-soluble nature makes it an ideal candidate for investigating fundamental reaction mechanisms and properties. For instance, research into the industrial applications of sulfamates, such as in electroplating, utilizes the basic properties of compounds like this compound. wikipedia.org

In more complex research, derivatives of this compound are created to study specific interactions. For example, the synthesis of sodium (2-methylcyclohexyl)sulfamate is used to create intermediates for pharmaceutical development. ontosight.ai By using a well-understood starting material like this compound, researchers can more easily isolate and understand the effects of more complex modifications to the molecule. Studies on the vibrational spectra of single-crystal this compound have also been conducted to provide a detailed understanding of its molecular structure and bonding. cdnsciencepub.com

Research AreaRole of this compound/DerivativesKey FindingsReference
Vibrational Spectroscopy Subject of single-crystal Raman and infrared spectroscopy.Proposed vibrational assignments for the solid state, providing insight into molecular structure. cdnsciencepub.com
Pharmaceutical Synthesis Starting material for more complex sulfamate derivatives.Used as an intermediate in the synthesis of potential pharmaceutical compounds. ontosight.ai ontosight.ai
Industrial Applications A representative sulfamate for studying industrial processes.The deprotonated form (sulfamate) is a common counterion in applications like nickel(II) electroplating. wikipedia.org wikipedia.org

Emerging Research Trajectories for this compound

Recent research has expanded the applications and understanding of sulfamates, including this compound, in novel and exciting directions. One of the most significant emerging areas is in the field of "click chemistry" and the development of covalent inhibitors for therapeutic purposes. acs.org Researchers have designed sulfamate-based electrophiles that exhibit tunable reactivity. acs.org These compounds can react with specific amino acid residues like cysteine on target proteins, a process that can be used to develop highly selective drugs. acs.org In this context, sulfamate acetamides have been explored as "self-immolative" electrophiles, which, upon reaction, release sulfamic acid and an amine. acs.org This property is being harnessed for covalent ligand-directed release chemistry, a strategy for developing advanced pro-drugs and diagnostic agents. acs.org

Another area of growing interest is the use of sodium sulfate and related compounds in the development of sustainable technologies. For example, waste sodium sulfate from battery production is being investigated for reuse in creating alkali-activated materials, contributing to a circular economy. acs.org Furthermore, the market for sodium sulfate is seeing growth driven by demand for eco-friendly detergents and innovations in its application, including potential uses in energy storage and electronics. researchandmarkets.commarketresearchintellect.com While this research focuses on the broader sodium sulfate market, the underlying chemical principles often involve the behavior of the sulfate and related sulfonate and sulfamate ions in various chemical environments.

Finally, the study of sulfamates has even extended to astrobiology. The discovery of sodium sulfate minerals on Mars and Europa has prompted research into their ability to preserve and assist in the detection of bio-organic compounds, with sulfamates being a class of compounds of interest in this context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2NNaO3S B088500 Sodium sulfamate CAS No. 13845-18-6

Properties

IUPAC Name

sodium;sulfamate
Source PubChem
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InChI

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QDWYPRSFEZRKDK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

H2NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8065664
Record name Sodium sulfamate
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Molecular Weight

119.08 g/mol
Source PubChem
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Physical Description

Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS]
Record name Sulfamic acid, sodium salt (1:1)
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CAS No.

13845-18-6, 26288-34-6
Record name Sulfamic acid, sodium salt (1:1)
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Record name Sulphamic acid, sodium salt
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Record name Sodium sulfamate
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Record name Sodium sulphamidate
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Synthetic Methodologies and Mechanistic Studies of Sodium Sulfamate and Derivatives

Strategies for Sodium Sulfamate (B1201201) Synthesis

Conventional Synthetic Routes to Sulfamic Acid Salts

The traditional and industrial-scale production of sulfamic acid, the parent acid of sodium sulfamate, involves the reaction of urea (B33335) with a mixture of sulfur trioxide and sulfuric acid (oleum). wikipedia.orgatamankimya.comatamanchemicals.com This process is typically conducted in two stages. The first stage is sulfamation, where urea reacts with sulfur trioxide. In the second stage, the intermediate product reacts with sulfuric acid to yield sulfamic acid and carbon dioxide. wikipedia.org

OC(NH₂)₂ + SO₃ → OC(NH₂)(NHSO₃H) OC(NH₂)(NHSO₃H) + H₂SO₄ → CO₂ + 2 H₃NSO₃

This compound can then be prepared by neutralizing sulfamic acid with a sodium base, such as sodium hydroxide.

Another laboratory-scale method for the direct synthesis of this compound involves the reaction of sodium bisulfate monohydrate with urea. sciencemadness.org In this procedure, molten sodium bisulfate monohydrate is treated with urea, leading to a foaming paste. The crude product is then dissolved in water, purified, and recrystallized to yield this compound. sciencemadness.org The reaction can be represented as:

2 NaHSO₄·H₂O + CO(NH₂)₂ → 2 Na(NH₂SO₃) + 3 H₂O + CO₂ sciencemadness.org

Sulfamic acid salts can also be generally prepared through the reaction of amines with sulfur trioxide sources, such as sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex. acs.org This method is versatile and can be applied to various amines, including anilines and primary and secondary amines, to furnish the corresponding sulfamic acid salts in high yields. acs.org

Modern Approaches in the Synthesis of N-Sulfamates and O-Sulfamates

Modern synthetic chemistry has introduced more sophisticated and efficient methods for preparing N-sulfamates and O-sulfamates, often focusing on milder conditions and broader substrate compatibility.

N-Sulfamates: A notable one-pot approach allows for the synthesis of N-substituted sulfamates from carboxylic acids. This method utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tetrabutylammonium (B224687) sulfamate in pyridine (B92270). thieme-connect.com The reaction proceeds under mild conditions and provides a high-yielding route to N-acyl sulfamates from aliphatic and electron-deficient aromatic acids. thieme-connect.com

More recent strategies avoid the use of harsh or unstable reagents like sulfamoyl chloride. One such method involves the use of fluorosulfates as electrophiles. libis.beacs.orgorganic-chemistry.org Aryl fluorosulfates can react with amides in the presence of a strong base like sodium hydride to form N-acyl sulfamates. acs.org This approach is valued for precluding the need to handle chlorosulfonyl isocyanate or sulfamoyl chloride. acs.orgorganic-chemistry.org Another innovative method employs the reaction of fluorosulfonates with potassium trimethylsilyloxyl imidates, which serve as amide precursors. organic-chemistry.orgacs.org This technique is operationally simple, proceeds under mild, base-free conditions, and offers high to excellent yields with short reaction times. acs.org

O-Sulfamates: The classic method for synthesizing O-sulfamates involves the reaction of alcohols or phenols with sulfamoyl chloride (H₂NSO₂Cl). rsc.orgsci-hub.se However, the lability of the O-sulfamate group, particularly under basic conditions, often necessitates this step be performed late in a synthetic sequence. rsc.org

To overcome this limitation, protecting group strategies have been developed. For instance, the two protons on the sulfamate's nitrogen atom can be replaced with protecting groups like 2,4-dimethoxybenzyl (DMB). rsc.org These N-protected sulfamates exhibit enhanced stability towards various reagents and conditions, allowing for more complex, multi-step syntheses. rsc.org The synthesis of these protected O-sulfamates can be achieved by reacting a substituted phenol (B47542) with 1,1'-sulfonylbis(2-methyl-1H-imidazole) followed by N-methylation and displacement with a dibenzylamine, such as bis-2,4-dimethoxybenzylamine. The DMB groups can then be easily removed using trifluoroacetic acid. rsc.org

Another approach involves the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate, followed by nucleophilic trapping with alcohols or phenols to yield the desired sulfamate esters. acs.org This method is effective for a range of aliphatic alcohols and phenols. acs.org

Synthesis of Complex Sulfamate Derivatives

Preparation of Sulfamoyl Benzamidothiazole Chemotypes

The synthesis of sulfamoyl benzamidothiazole derivatives, a class of compounds investigated for their immunomodulatory properties, requires the assembly of advanced synthons. nih.gov A general synthetic route involves the reaction between a substituted aminothiazole and a sulfamoyl-containing benzoic acid derivative.

The synthesis can be broken down into key steps:

Preparation of the Sulfonamide Synthon: This typically starts with the formation of a sulfonamide bond. For example, reacting an appropriate amine with a sulfonyl chloride derivative. nih.gov

Preparation of the Benzamidothiazole Core: This involves fusing an activated ketone with thiourea (B124793). For instance, an alpha-brominated acetophenone (B1666503) can be reacted with thiourea to form the aminothiazole ring. nih.gov

Coupling: The final step is the coupling of the two key synthons to form the sulfamoyl benzamidothiazole structure.

These systematic synthetic approaches have enabled the creation of libraries of sulfamoyl benzamidothiazole compounds for structure-activity relationship (SAR) studies, leading to the identification of potent enhancers of NF-κB signaling. nih.gov

Synthesis of Sugar Sulfamates and Related Anticonvulsant Structures

A prominent example of a sugar sulfamate is the anticonvulsant drug topiramate (B1683207). researchgate.netnih.gov The synthesis and structural modification of topiramate have been extensively studied to understand the structure-activity relationships (SAR) for anticonvulsant activity. researchgate.netacs.org

The core structure of topiramate is 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate. nih.gov The synthesis of topiramate and its analogues generally starts from a suitable sugar precursor, such as D-fructose. The hydroxyl groups of the sugar are first protected, often as acetals (e.g., using acetone (B3395972) to form isopropylidene groups). The remaining free hydroxyl group is then sulfamoylated.

SAR studies have explored modifications at various positions of the topiramate molecule:

The sulfamate group itself. acs.org

The substituents on the fused dioxolane rings. acs.org

The constitution of the rings, leading to potent derivatives like cyclic sulfates. acs.orgresearchgate.net

These investigations have led to the discovery of analogues with significantly enhanced potency and duration of action compared to the parent compound, topiramate. researchgate.netacs.org For example, a 4,5-cyclic sulfate (B86663) analogue was found to be approximately 8 times more potent than topiramate in mouse models. acs.org

Derivatization for Carbonic Anhydrase and Sulfatase Inhibitors

The sulfamate group is a key pharmacophore in the design of inhibitors for several enzyme classes, notably carbonic anhydrases and sulfatases.

Carbonic Anhydrase (CA) Inhibitors: The primary sulfamate group is known to coordinate to the zinc ion in the active site of carbonic anhydrases, making it a valuable moiety for inhibitor design. nih.gov Synthetic strategies focus on attaching the sulfamate group to various scaffolds to achieve isoform selectivity and desired physicochemical properties.

Examples of synthetic approaches include:

Aryl and Heteroaryl Sulfamates: Imidazolylphenyl sulfamate and (imidazolylphenoxy)alkyl sulfamate derivatives have been synthesized as topically active CA inhibitors for glaucoma treatment. acs.org

Benzofuran (B130515) and Benzothiophene (B83047) Derivatives: Sulfonate and sulfamate derivatives of benzofuran and benzothiophene have been developed as potent inhibitors of hCA II, IX, and XII isoforms. nih.gov

Natural Product Derivatives: The synthesis of natural products like 5'-O-sulfamoyl adenosine (B11128) and its chlorinated analogue has been reported, and these compounds were evaluated as CA inhibitors. nih.gov

Menthol (B31143) Derivatives: Novel sulfamate derivatives of menthol have been synthesized and shown to be effective inhibitors of human CA I and II enzymes. nih.gov

Sulfatase Inhibitors: Steroid sulfatase (STS) is a key target for the treatment of hormone-dependent cancers, and sulfamate-based inhibitors are a major class of compounds targeting this enzyme. The sulfamate group often mimics the natural sulfate group of the enzyme's substrate and can lead to irreversible inhibition.

Synthetic strategies for STS inhibitors include:

Coumarin-Based Scaffolds: A series of 3-benzylaminocoumarin-7-O-sulfamate derivatives have been designed and synthesized as potent STS inhibitors. wordpress.comresearchgate.net The synthesis involves building the coumarin (B35378) core, introducing the benzylamino group, and finally adding the sulfamate moiety using sulfamoyl chloride. wordpress.com

Adamantyl-Containing Derivatives: Based on a cyclohexyl lead compound, a series of aryl amido-linked sulfamate derivatives incorporating an adamantyl group have been synthesized. nih.gov These compounds, particularly those with a chlorobenzene (B131634) sulfamate moiety, have shown potent STS inhibitory activity. nih.gov Adamantyl-possessing sulfamate derivatives have also been synthesized as inhibitors of glucosinolate sulfatases. nih.gov

Tetrahydroisoquinoline Scaffolds: Parallel solid-phase chemistry has been used to generate libraries of sulfamate derivatives based on a tetrahydroisoquinoline core, identifying compounds with good STS inhibitory activity. rsc.org

Integration into Oligonucleotide Backbones: LNA-Sulfamate Linkages

The development of oligonucleotide therapeutics is often challenged by poor bioavailability and degradation by cellular enzymes. To overcome these limitations, chemical modifications to the oligonucleotide backbone are essential. One promising modification involves the integration of sulfamate linkages, particularly in combination with Locked Nucleic Acid (LNA) sugars, to create LNA-sulfamate linkages. acs.orgnih.govox.ac.uk

The synthesis of oligonucleotides containing these artificial LNA-sulfamate and sulfamide (B24259) linkages is achieved using a standard solid-phase dinucleotide phosphoramidite (B1245037) strategy, a method that is potentially scalable for larger production. acs.org These modified oligonucleotides, which may also incorporate 2′-O-methyl sugars and phosphorothioate (B77711) backbones, exhibit significantly improved properties. acs.orgnih.gov Research demonstrates that oligonucleotides featuring LNA-sulfamate modifications have a high affinity for complementary RNA and show excellent resistance to nuclease degradation. acs.orgresearchgate.net

The beneficial impact on duplex stability is a key finding. The LNA-LNA O3′ → N5′ sulfamate linkage, in particular, has been shown to increase the melting temperature (Tm) against both complementary DNA and RNA by more than 4 °C per modification, indicating a significant stabilizing effect. acs.org In contrast, a DNA-LNA O3′ → N5′ sulfamate linkage provides only a slight improvement in duplex stability. acs.org This strategy of combining LNA with a neutral sulfamate backbone is a notable advancement, as previous work on DNA–DNA N3′ → N5′ sulfamide linkages showed they destabilized duplexes. acs.org

Table 1: Effect of LNA-Sulfamate Linkages on Duplex Melting Temperature (Tm)
Oligonucleotide Linkage TypeComplementary StrandChange in Tm per Modification (°C)Reference
LNA-LNA O3′ → N5′ SulfamateDNA> +4.0 acs.org
LNA-LNA O3′ → N5′ SulfamateRNA> +4.0 acs.org
DNA-LNA O3′ → N5′ SulfamateDNASlight Increase acs.org
DNA-LNA O3′ → N5′ SulfamateRNASlight Increase acs.org

Functionalization for Polymeric Structures (e.g., Sulfamate/Carboxylate Polymers)

The functionalization of polymers with sulfamate groups allows for the creation of novel materials with tunable properties, such as amphiphilic block polyampholytes and terpolymers. researchgate.netresearchgate.net A key synthetic route involves the post-polymerization functionalization of a precursor polymer. researchgate.netopenarchives.gr

For instance, poly[(this compound/carboxylate)isoprene-b-2-vinyl pyridine] (SCPI-P2VP) block polyampholytes are synthesized from a poly(isoprene-b-2-vinylpyridine) (PI-P2VP) precursor. researchgate.net This precursor is first prepared using anionic polymerization high-vacuum techniques. researchgate.net Subsequently, the polyisoprene (PI) block is functionalized by reaction with chlorosulfonyl isocyanate, which introduces both sulfamate and carboxylate groups onto the polymer chain. researchgate.neteie.gr The successful synthesis of these polyampholytes is confirmed through methods like elemental analysis and IR spectroscopy. researchgate.net A similar strategy has been used to create poly((sulfamate-carboxylate)isoprene)-b-polystyrene-b-poly(ethylene oxide) triblock terpolymers. researchgate.neteie.gr These functionalized polymers can self-assemble into various structures, such as micelles, in aqueous solutions depending on the pH. researchgate.net

Table 2: Synthesis of Sulfamate/Carboxylate Functionalized Block Copolymers
StepDescriptionKey Reagents/TechniquesReference
1Synthesis of Precursor PolymerAnionic Polymerization (e.g., PI-P2VP) researchgate.net
2Post-Polymerization FunctionalizationReaction of the PI block with Chlorosulfonyl Isocyanate researchgate.neteie.gr
3CharacterizationElemental Analysis, IR Spectroscopy researchgate.net

Mechanistic Investigations in Sulfamate Reactions

Understanding the reaction mechanisms of sulfamates is crucial for controlling their synthesis and predicting their behavior in various chemical and biological systems.

Reaction Pathways in Sulfamate Ester Hydrolysis

The hydrolysis of sulfamate esters can proceed through different mechanistic pathways depending on the pH of the solution. researchgate.netresearchgate.net

Acidic Conditions (pH 2-5): Under mildly acidic conditions, kinetic studies of phenylsulfamate esters show that hydrolysis occurs via an associative S(N)2(S) mechanism. researchgate.net In this pathway, a water molecule acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the S-O bond to produce sulfamic acid and a phenol. researchgate.net

Neutral to Moderately Alkaline Conditions (pH ~6-9): In this range, the mechanism shifts to a dissociative (E1cB) route. researchgate.net This pathway involves the initial ionization of the amino group, followed by the unimolecular expulsion of the aryloxide leaving group from the resulting anion to form N-sulfonylamine ([HN=SO₂]) as a reactive intermediate. researchgate.net

Strongly Alkaline Conditions: In more basic solutions, further ionization of the ester's conjugate base can occur, forming a dianionic species. This dianion then expels the aryloxide leaving group to generate the N-sulfonylamine anion ([⁻N=SO₂]), which is rapidly hydrolyzed to sulfamic acid. researchgate.net

Theoretical and experimental studies have highlighted a key difference between the hydrolysis of aryl sulfamate monoanions and aryl sulfate monoanions. While aryl sulfates hydrolyze via an S(N)2 mechanism, aryl sulfamates favor a dissociative S(N)1-type pathway, a difference attributed to the greater stability of the SO₂NH intermediate compared to SO₃. nih.govacs.org

Table 3: pH-Dependent Hydrolysis Mechanisms of Sulfamate Esters
pH RangeMechanismKey FeaturesIntermediateReference
Acidic (2-5)Associative S(N)2(S)Bimolecular nucleophilic attack by water at sulfur.- researchgate.net
Neutral to Alkaline (~6-9)Dissociative (E1cB)Ionization of NH₂, followed by unimolecular expulsion of leaving group.N-sulfonylamine (HN=SO₂) researchgate.net
Strongly AlkalineDissociative (from dianion)Formation of a dianionic species prior to expulsion of leaving group.N-sulfonylamine anion (⁻N=SO₂) researchgate.net

Role of Sulfamic Acid in Catalytic and Additive Reactions

Sulfamic acid (NH₂SO₃H) is recognized as an efficient, low-cost, non-volatile, and recyclable solid acid catalyst for a wide range of acid-catalyzed organic reactions. walshmedicalmedia.comresearchgate.net Its effectiveness stems from its nature as a relatively strong zwitterionic inorganic acid that is easy to handle. researchgate.net

Sulfamic acid has been successfully employed as a catalyst in numerous important organic transformations, including:

Synthesis of Quinoline-4-Carboxylic Acids: It catalyzes the one-pot multicomponent condensation of pyruvic acid, anilines, and aldehydes in water. walshmedicalmedia.com

Biginelli Reaction: It efficiently catalyzes the three-component reaction between aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea to produce dihydropyrimidinones. researchgate.net

Mannich-Type Reactions: It serves as a green catalyst for the one-pot reaction of aldehydes, ketones, and amines to yield β-aminocarbonyl compounds. nih.gov

Esterification: It is an effective catalyst for the direct addition of aliphatic acids to cyclic olefins. researchgate.net

Allylic Amination: In iridium-catalyzed reactions, sulfamic acid can act as both an in-situ activator for an allylic alcohol and the source of the unprotected nucleophile. ethz.ch

The proposed mechanism in many of these reactions involves the initial protonation of a substrate by sulfamic acid, such as the 1,2-addition of an aniline (B41778) to an aldehyde in the synthesis of quinolines. walshmedicalmedia.com

Table 4: Organic Reactions Catalyzed by Sulfamic Acid
Reaction NameReactantsProduct TypeReference
Quinoline SynthesisPyruvic acid, anilines, aldehydesQuinoline-4-carboxylic acids walshmedicalmedia.com
Biginelli ReactionAldehydes, β-dicarbonyls, urea/thioureaDihydropyrimidinones researchgate.net
Mannich ReactionAldehydes, ketones, aminesβ-Aminocarbonyl compounds nih.gov
EsterificationCyclic olefins, aliphatic acidsEsters researchgate.net
Allylic AminationAllylic alcoholsAllylic amines ethz.ch

Electrosynthesis Approaches for Sulfonyl Radical Precursors

Organic electrosynthesis has emerged as a powerful and green alternative to conventional redox reactions because it uses an electric current instead of chemical oxidants or reductants. researchgate.netnih.gov This approach has been effectively applied to generate sulfonyl radicals from various precursors, which can then be used in complex molecular syntheses. nih.gov

Sodium sulfinates are widely used as sulfonyl radical precursors in electrosynthesis. researchgate.net The electrochemical generation of sulfonyl radicals from these precursors has attracted significant attention for forming a diverse array of sulfur-containing compounds. researchgate.net For example, an efficient electrochemical protocol for synthesizing oxindoles involves the electrolysis of a mixture of sodium sulfinate and acrylamide. rsc.org Mechanistic studies suggest this can proceed through the formation of sulfonyl radicals via the homolytic cleavage of an in-situ generated sulfonyl bromide. rsc.org

In other applications, the anodic oxidation of precursors like p-toluenesulfinate generates a sulfonyl radical (Ts•). goettingen-research-online.de This reactive radical can then initiate a cascade cyclization with substrates like 1,6-enynes to construct complex, medium-sized heterocyclic sulfonamide ring systems, which are challenging to synthesize using traditional methods. goettingen-research-online.denih.gov This electrochemical strategy is notable for its mild, metal-free, and chemical oxidant-free conditions. nih.gov

Table 5: Features of Electrosynthesis for Sulfonyl Radical Generation
FeatureDescriptionExample PrecursorReference
Green ChemistryAvoids the use of chemical oxidants/reductants.Sodium Sulfinates researchgate.netnih.gov
Radical GenerationAnodic oxidation or cathodic reduction generates sulfonyl radicals.p-Toluenesulfinate nih.govgoettingen-research-online.de
Synthetic ApplicationUsed in complex reactions like radical cascade cyclizations.Sulfonamides goettingen-research-online.denih.gov
Mild ConditionsReactions are often performed under metal-free and ambient conditions.Sodium Sulfinate nih.gov

Advanced Applications and Research Frontiers of Sodium Sulfamate in Chemical Synthesis and Materials Science

Sodium Sulfamate (B1201201) as a Reagent in Organic Synthesis

Utilization in 1,3-Dipolar Cycloaddition Reactions

While sodium sulfamate itself is not directly cited as a primary reagent in 1,3-dipolar cycloadditions, its acidic counterpart, sulfamic acid (NH₂SO₃H), has been identified as a highly effective additive in this class of reactions. researchgate.netscielo.brscispace.com Specifically, sulfamic acid has been employed in the metal-free 1,3-dipolar cycloaddition of nitroolefins with sodium azide (B81097) to synthesize 4-aryl-NH-1,2,3-triazoles. researchgate.netscispace.comresearchgate.net

In these transformations, sulfamic acid acts as a crucial additive that promotes the reaction and enhances product yields, which can reach up to 94%. scispace.com A key function of sulfamic acid is the inhibition of side reactions, notably the formation of triaryl benzene (B151609) byproducts. researchgate.netscielo.brscispace.com The use of sulfamic acid allows for simple, eco-friendly reaction conditions that can be conducted in the open air with short reaction times. scielo.brscispace.com Mechanistic studies, aided by techniques like electrospray ionization mass spectrometry (ESI-MS), have been conducted to understand the role of the additive and identify key intermediates in the reaction pathway. researchgate.netscielo.br This method presents a viable alternative to the classic Huisgen 1,3-dipolar cycloaddition of azides with alkynes. scielo.br

Applications in the Synthesis of Sulfonamides and Organosulfur Compounds

The synthesis of sulfonamides, an important class of organosulfur compounds, frequently involves the formation of a sulfur-nitrogen bond. A review of the current literature indicates that while the sulfamate group is structurally related, it is the sodium sulfinate (RSO₂Na) salts that are widely used as versatile building blocks for this purpose. nih.govresearchgate.netrsc.org

Numerous methods have been developed for synthesizing sulfonamides from sodium sulfinates and various amines. nih.govrsc.org These reactions are often mediated by reagents like molecular iodine (I₂) under metal-free conditions or through electrochemical oxidative amination. researchgate.netrsc.orgresearchgate.net The protocols are noted for their efficiency and broad substrate scope, accommodating a wide range of functional groups on both the amine and the sodium sulfinate. researchgate.netrsc.org Therefore, for the direct synthesis of sulfonamides, sodium sulfinates, rather than this compound, are the more commonly cited and researched starting materials.

Catalytic Roles in Fine Chemical Production

The application of this compound as a direct catalyst in the production of fine chemicals is not extensively documented in the reviewed scientific literature. While various sodium salts find catalytic applications, the focus is often on other compounds. For instance, sodium bisulfate has been noted for its catalytic activity in esterification reactions, and sodium octane (B31449) sulfonate can catalyze Beckmann rearrangement reactions. alfachemic.com Furthermore, sodium sulfate (B86663) is sometimes studied for its effects on the catalytic activity of other substances, such as enzymes, though it may act as an inhibitor. researchgate.net The broader field of catalysis for fine chemical production involves a wide array of materials, including heterogeneous catalysts like zeolites and metal oxides, but a specific, prominent role for this compound is not apparent from the available research. eie.gr

Innovations in this compound-Based Materials Science

Development of pH-Sensitive Polyelectrolytes Incorporating Sulfamate Moieties

A significant area of innovation lies in the creation of novel pH-sensitive polyelectrolytes that incorporate sulfamate groups. A key example is poly(sodium(sulfamate-carboxylate)isoprene) (SCPI) , an intrinsically hydrophobic polyelectrolyte. nih.govacs.org The solution properties of SCPI have been investigated using techniques such as light scattering and fluorescence spectroscopy. nih.gov

The pH-dependent charge density of the SCPI chain dictates its structural behavior in aqueous solutions. nih.govacs.org Research has identified two distinct diffusive modes in SCPI solutions: a fast mode and a slow mode. The fast mode is attributed to the diffusion of individual, isolated polyelectrolyte chains, whereas the slow mode indicates the presence of larger, multichain domains formed through electrostatic and/or hydrophobic interactions. nih.govacs.org

The characteristics of these domains are highly sensitive to environmental conditions:

Effect of pH: At a higher pH of 7 (high charge density), the polymer exhibits different solution dynamics compared to a lower pH of 3 (low charge density). The size and density of the multichain domains decrease as the charge density and molecular weight of the polymer are reduced. nih.govacs.org

Effect of Ionic Strength: Increasing the ionic strength of the solution leads to a partial dissociation of the multichain domains at pH 7. Conversely, at pH 3, higher ionic strength results in increased aggregation and eventual precipitation. nih.govacs.org

Effect of Temperature: An increase in temperature causes both the isolated chains and the multichain domains to become more compact, a phenomenon driven by the hydrophobic effect. nih.govacs.org

These studies allow for the separation of electrostatic and hydrophobic contributions to the self-assembly of these sulfamate-containing polyelectrolytes. nih.gov This research extends to the complexation of SCPI with proteins like lysozyme, further highlighting its potential in biomaterials. acs.org

Fabrication of Block Polyampholytes and Their Self-Assembly Behavior

This compound is a key component in the fabrication of advanced block polyampholytes, which are polymers containing both positively and negatively charged blocks. A notable example is poly[(this compound/carboxylate)isoprene-b-2-vinyl pyridine] (SCPI-P2VP) . researchgate.net

The synthesis of these materials is a multi-step process. It begins with the creation of a precursor, poly(isoprene-b-2-vinylpyridine), via living anionic polymerization. researchgate.netcas.cz This precursor then undergoes post-polymerization functionalization reactions. Specifically, the polyisoprene block is reacted with chlorosulfonyl isocyanate, followed by alkaline hydrolysis, to introduce the sulfamate and carboxylate groups, yielding the final block polyampholyte. researchgate.netcas.cz

The self-assembly of these sulfamate-based block polyampholytes in aqueous solutions is highly dependent on pH, leading to the formation of distinct nanostructures. researchgate.net

At pH > 6 , the polymer forms micellar structures. These micelles consist of a core made from the poly(2-vinylpyridine) (P2VP) block and a corona formed by the poly[(this compound/carboxylate)isoprene] (SCPI) block. researchgate.net

At pH < 4 , where the P2VP block becomes protonated (positively charged), more compact nanoparticles are formed. These structures arise from the complexation between the positively charged P2VP and the negatively charged SCPI blocks. researchgate.net

Similar principles apply to other architectures, such as the polystyrene-block-poly((sulfamate-carboxylate)isoprene) (PS-PISC) copolymer. nih.gov This material also self-assembles into micellar aggregates in aqueous solutions. The tendency to aggregate increases as the pH decreases (reducing the effective charge density in the shell), resulting in dense, collapsed structures at low pH. The transition of these nanoparticles upon changing the pH, for instance by adding a base, can be a slow process, occurring over days. nih.gov

Research on this compound in Advanced Functional Materials Remains Largely Unexplored

Despite a comprehensive search of scientific literature and technical databases, there is a notable absence of published research on the application of the chemical compound This compound in the field of advanced functional materials, specifically within electrochemical systems. The user's request for an article detailing its role in this area cannot be fulfilled due to the lack of available data and research findings.

Searches for "this compound," along with its potential synonyms such as "sulfamic acid sodium salt," "sodium amidosulfate," and "sodium sulfamidate," in the context of batteries, capacitors, and other electrochemical applications did not yield any relevant scholarly articles, patents, or technical papers. This suggests that the scientific community has not extensively investigated or reported on the use of this compound for these purposes.

In contrast, a significant body of research exists for a similarly named but chemically distinct compound, sodium sulfate . This compound has been widely studied as an electrolyte additive in various battery technologies, including lead-acid and sodium-ion batteries, and for its role in other electrochemical processes. However, substituting information about sodium sulfate would not be scientifically accurate and would deviate from the user's specific request to focus solely on this compound.

Therefore, at present, it is not possible to generate an article on the "," specifically concerning its "Exploration in Advanced Functional Materials (e.g., Electrochemical Systems)," as there appears to be no established research frontier for this specific application.

Biological and Biomedical Research Focused on Sulfamate Derivatives with Relevance to the Core Sulfamate Structure

Enzymatic Inhibition Studies

Sulfamate-containing compounds have been extensively studied as inhibitors of several key enzymes. Their mechanism of action often involves mimicking the natural substrate or interacting with critical residues in the enzyme's active site.

The sulfamate (B1201201) group is a key feature in a number of potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. nih.govnih.gov The inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer. researchgate.net

Studies comparing bioisosteric sulfamate and sulfamide (B24259) derivatives have shown that sulfamates are generally much more potent inhibitors of human carbonic anhydrase-II (CA-II). nih.govacs.org The difference in potency can be substantial, with sulfamides being weaker by factors ranging from 25 to 1,200. nih.govacs.org This suggests that the sulfamate group is more suitable for achieving potent inhibition of CA-II. nih.gov The design of novel CA inhibitors often involves incorporating the sulfamate moiety into various molecular scaffolds, such as 4-benzamidophenyl and pyrazole-based structures, to target different CA isoforms, including hCAII, hCAIX, and hCAXII. researchgate.net

Table 1: Comparative Inhibition of Carbonic Anhydrase II (CA-II) by Sulfamate and Sulfamide Derivatives

Compound Pair Sulfamate Derivative Kd (μM) Sulfamide Derivative Kd (μM) Potency Difference (Factor)
Pair 1 Data not available Data not available ~1,200 nih.govacs.org

Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding and higher potency. This table illustrates the significantly higher potency of sulfamates over their sulfamide counterparts in CA-II inhibition.

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones and has emerged as a significant drug target for hormone-dependent diseases. nih.govbioscientifica.comox.ac.uk Aryl O-sulfamate derivatives are a major class of STS inhibitors, functioning as irreversible, active-site-directed inhibitors. nih.govbioscientifica.comox.ac.uknih.gov The mechanism involves the sulfamate group targeting a catalytic formylglycine residue within the enzyme's active site. nih.govresearchgate.net This interaction leads to the inactivation of the enzyme, likely through the transfer of the sulfamoyl group. nih.govbioscientifica.comox.ac.uk

Both steroidal and non-steroidal sulfamates have been developed. nih.govbioscientifica.comox.ac.uk Estrone-3-O-sulfamate (EMATE) is a well-known steroidal inhibitor. nih.gov Combining the sulfamate group with other substituents, such as a 17α-benzyl group on an estradiol core, has produced inhibitors with even greater potency. nih.gov For instance, 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol demonstrated significantly lower IC₅₀ values for inhibiting the conversion of estrone (B1671321) sulfate (B86663) (E1S) to estrone (E1) and dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA) compared to inhibitors with only one of these features. nih.gov While arylsulfamates are potent inhibitors of steroid sulfatases, they have been found to be largely ineffective against carbohydrate sulfatases, despite the conservation of the target formylglycine residue. nih.govresearchgate.net

Table 2: Inhibition of Steroid Sulfatase by Sulfamate Derivatives

Compound Target Transformation IC₅₀ (nM)
3-O-sulfamate 17α-benzylestradiol (4) E1S to E1 0.39 nih.gov
3-O-sulfamate 17α-benzylestradiol (4) DHEAS to DHEA 4.1 nih.gov
3-O-sulfamate 17α-(tert-butylbenzyl)estradiol (5) E1S to E1 0.15 nih.gov

IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of enzyme activity.

Certain sulfamate derivatives have been investigated for their effects on the microtubule network, a key component of the cellular cytoskeleton. Microtubules are dynamic polymers of tubulin and play a critical role in cell division, making them an attractive target for anticancer agents. Some novel combretastatin A-4 sulfamate derivatives have been synthesized and evaluated as dual inhibitors of both arylsulfatase and tubulin polymerization. nih.gov

Molecular docking studies have suggested that the sulfamate group can form important hydrogen bond interactions with the colchicine-binding site of tubulin. nih.gov While these derivatives may be less potent than parent compounds like combretastatin A-4 in directly inhibiting tubulin polymerization, their dual-action capability presents a novel therapeutic strategy. nih.gov The structure-activity relationship (SAR) analysis indicates that the sulfamate group is crucial for sulfatase inhibition and also contributes to binding at the tubulin site. nih.gov

Table 3: Biological Activities of a Combretastatin A-4 Sulfamate Derivative (Compound 16a)

Activity Target/Assay Potency/Effect
Arylsulfatase Inhibition Enzyme Assay Effective Inhibitor nih.gov
Tubulin Polymerization Inhibition In Vitro Assay Less active than CA-4 nih.gov

CA-4 refers to Combretastatin A-4.

Pharmacological Mechanisms of Action

The therapeutic potential of sulfamate derivatives extends beyond enzyme inhibition, with significant research focused on their role as modulators of ion channels, particularly in the context of neurological disorders.

Several sulfamate-containing compounds have demonstrated potent anticonvulsant activity, leading to the development of new antiepileptic drugs (AEDs). acs.orggoogle.com Topiramate (B1683207), a well-known AED, is a sugar sulfamate that has a unique structure among anticonvulsants. acs.org Research into analogues of topiramate has led to the discovery of derivatives with enhanced potency and a longer duration of action. acs.org The anticonvulsant properties of these compounds are believed to stem from multiple mechanisms of action, including the modulation of voltage-gated ion channels and effects on neurotransmitter systems. pharmacyfreak.com While some of these agents also inhibit carbonic anhydrase, this activity may not be the primary driver of their anticonvulsant effects. acs.org

A key mechanism underlying the anticonvulsant effect of some sulfamate derivatives is the modulation of voltage-gated sodium channels (Navs). nih.govmdpi.com These channels are essential for the initiation and propagation of action potentials in neurons. mdpi.comiu.edu By blocking or modulating these channels, anticonvulsant drugs can reduce excessive neuronal firing that leads to seizures.

Compounds containing sulfonamide or sulfamate moieties can act as state-dependent inhibitors of Nav channels, meaning they preferentially bind to and block the channel in its inactivated state rather than its resting state. nih.gov This mechanism allows for the selective targeting of neurons that are firing repetitively at high frequencies, as is characteristic of epileptic seizures, while having less effect on normal neuronal activity. For example, new series of aryl and acylsulfonamides have been identified as potent inhibitors of the Nav1.3 channel isoform, which is upregulated after injury and may play a role in neurological disorders. nih.gov

Table 4: Activity of a Novel Acylsulfonamide against Voltage-Gated Sodium Channels

Channel Isoform State IC₅₀ Selectivity vs. Nav1.5 and Nav1.7
Nav1.3 Inactivated 20 nM nih.gov ~20-fold weaker activity nih.gov
Nav1.5 Inactivated >400 nM -

This table shows the high potency and selectivity of a specific compound for the inactivated state of the Nav1.3 channel.

Sulfamate Derivatives as Anticonvulsant Agents

Structure-Activity Relationships for Anticonvulsant Potency

The investigation into sulfamate-containing compounds as anticonvulsants has yielded important insights into their structure-activity relationships (SAR). The clinically utilized antiepileptic drug topiramate, a sugar sulfamate, has been a focal point of such studies. Systematic modifications of topiramate have helped identify the structural features crucial for its anticonvulsant activity. nih.gov

SAR studies for anticonvulsants often focus on common structural features across different chemical classes. For instance, in hydantoins like Phenytoin, the presence of diphenyl groups is critical, while for barbiturates, substitutions at the C-5 position influence central nervous system activity. firsthope.co.in For sulfamate derivatives, research has shown that the presence of a small oxygen-containing functional group (such as carbonyl, hydroxyl, or methoxy) in an alkylene bridge, along with an imidazole ring and a lipophilic aryl portion, can contribute to anticonvulsant properties by facilitating penetration of the blood-brain barrier. researchgate.net Carbonic anhydrase (CA) inhibitors, including many sulfonamides and sulfamates, have long been known for their anticonvulsant effects, and research continues to explore new derivatives with enhanced selectivity and potency. nih.gov

Anti-Cancer Activities of Sulfamate-Based Molecules

Sulfamate derivatives have emerged as promising candidates in oncology, targeting biological pathways associated with cancer development. nih.gov Their mechanisms of action are diverse, including the inhibition of crucial enzymes and direct antiproliferative effects on tumor cells. nih.gov

A prominent strategy in treating hormone-dependent breast cancer is the dual inhibition of aromatase and steroid sulfatase (STS), two key enzymes in estrogen biosynthesis. Sulfamate-based molecules have been instrumental in developing dual aromatase-sulfatase inhibitors (DASIs). ox.ac.uk The design of these single-agent multitarget drugs often involves incorporating an aryl sulfamate ester pharmacophore, responsible for irreversible STS inhibition, into the structure of a known nonsteroidal aromatase inhibitor. nih.gov

Researchers have synthesized and evaluated several series of DASIs, demonstrating that specific structural modifications can lead to highly potent compounds. For example, combining the core motifs of two leading DASI classes resulted in hybrid structures with significantly improved dual inhibitory activities, reaching the picomolar range in JEG-3 cells. nih.govresearchgate.net Structure-activity relationship studies revealed that the presence of a halogen, particularly bromine, ortho to the sulfamate group, enhances STS inhibitory activity. nih.gov Another study found that replacing a triazole group with an imidazole group in a DASI structure resulted in a compound with IC₅₀ values of 0.2 nM against aromatase and 2.5 nM against steroid sulfatase. nih.gov

The development of benzofuran-derived sulfamates has also shown promise. While initial compounds showed high activity against either aromatase or STS, but not both, the addition of a methyl group at the 3rd position of the benzofuran (B130515) ring led to compounds with effective dual inhibition. rsc.org

Compound ClassSpecific DerivativeAromatase IC₅₀ (nM)STS IC₅₀ (nM)Cell Line
Hybrid DASIBrominated derivative 15 -0.13JEG-3
Imidazole DASI-0.22.5JEG-3
Benzofuran Ketone Sulfamate4-chloro derivative 19b 13748-
Benzofuran Ketone Sulfamate4-methoxy derivative 19e 35164-

This table summarizes the in vitro inhibitory activities of selected dual aromatase-sulfatase inhibitors (DASIs). Data sourced from nih.govnih.govrsc.org

Beyond enzyme inhibition, sulfamate derivatives have demonstrated direct antiproliferative effects on various cancer cell lines. These compounds can target biological molecules crucial for cancer cell growth and survival, such as carbonic anhydrases (CAs), microtubules, and enzymes in the ubiquitin-like modifier pathways. nih.gov

For instance, certain sulfonamide CA inhibitors have shown antiproliferative activity against glioblastoma, bladder, and pancreatic cancer cell lines. nih.gov Novel derivatives of the antibiotic sulfamethoxazole (B1682508) have been synthesized and evaluated for their anticancer properties. One such derivative, compound S15 , exhibited a potent cytotoxic effect on the MCF-7 breast cancer cell line, particularly under hypoxic conditions, and was found to induce cell cycle arrest and apoptosis. mdpi.com Another study on sulfamethoxazole derivatives identified hydrazone 16b as a promising anticancer agent, showing significant activity against human prostate carcinoma (PPC-1) and human kidney carcinoma (CaKi-1) cell lines. plos.org The combination of sulfamethoxazole and quercetin has also been shown to induce cytotoxicity in a dose-dependent manner across MCF-7, HepG2, and PC3 cell lines. scispace.com

Compound/CombinationCell LineEffectIC₅₀ (µg/ml)
Sulfamethoxazole + QuercetinMCF-7Cytotoxic55.97 ± 3.49
Sulfamethoxazole + QuercetinHepG2Cytotoxic135.9 ± 8.5
Sulfamethoxazole + QuercetinPC3Cytotoxic162.2 ± 10.1
Sulfamethoxazole Derivative 16b CaKi-1Anticancer-
Sulfamethoxazole Derivative 16b PPC-1Anticancer-
Sulfamethoxazole Derivative S15 MCF-7Cytotoxic, Induces Apoptosis-

This table presents the antiproliferative effects of selected sulfamate-related compounds on various cancer cell lines. Data sourced from mdpi.complos.orgscispace.com

Anti-Infective and Anti-Parasitic Properties

The therapeutic potential of sulfamate derivatives extends to infectious and parasitic diseases, with research exploring their activity against various pathogens.

Recent studies have highlighted the potential of sulfamate derivatives in combating infections caused by free-living amoebae like Acanthamoeba. These microorganisms can cause severe infections of the eye and central nervous system. nih.gov A series of raloxifene sulfonate/sulfamate derivatives were evaluated for their activity against Acanthamoeba. The research found that each of the tested derivatives displayed considerable anti-amoebic activity and, with one exception, could suppress the switch from the active trophozoite to the dormant cyst form. nih.gov Selected derivatives also demonstrated the ability to reduce the cellular damage caused by the amoebae. nih.gov These findings suggest that nucleotide pyrophosphatase/phosphodiesterase enzymes, the targets of these derivatives, could be valuable for developing new treatments against Acanthamoeba infections. nih.gov

While research on other anti-amoebic compounds like imidazothiazole derivatives has also shown promise in inhibiting amoebae and preventing them from binding to human cells, the investigation into sulfamate-specific structures provides a distinct and promising avenue for drug development. hw.ac.ukmdpi.com

Oligonucleotide Therapeutics and Gene Regulation

Oligonucleotide therapeutics represent a modern approach to medicine, utilizing short nucleic acid polymers to modulate gene expression. nih.govbiostate.ai A significant challenge in this field is the inherent instability of natural oligonucleotides in the body. To overcome this, chemical modifications are introduced to their structure to enhance stability and efficacy. nih.gov

The sulfamate linkage is one such modification being explored for its potential to improve the properties of therapeutic oligonucleotides. acs.org Introducing artificial LNA-sulfamate (Locked Nucleic Acid) and sulfamide linkages into the oligonucleotide backbone has been shown to confer high resistance to enzymatic degradation by nucleases. acs.org This is a critical improvement over the widely used phosphorothioate (B77711) (PS) modification, which, while increasing stability, does not offer complete protection. nih.gov

Furthermore, oligonucleotides containing the LNA-O3′→N5′ sulfamate-LNA modification hybridize to their complementary RNA targets with high affinity. acs.org The sulfamate linkage also has the advantage of being achiral, which simplifies synthesis and characterization compared to the chiral phosphorothioate backbone. acs.org While the 3′-O-sulfamate backbone can sometimes reduce duplex stability, the 3′-N-sulfamate has been shown to slightly increase it. acs.org These modified oligonucleotides hold potential for various gene regulation strategies, including antisense applications that can silence or modulate the expression of disease-causing genes. nih.govbiochempeg.com

Incorporation of LNA-Sulfamate Backbone Linkages into Oligonucleotides

The development of therapeutic oligonucleotides is often challenged by poor bioavailability and degradation by cellular enzymes. nih.govnih.gov To address these issues, researchers have synthesized oligonucleotides with artificial LNA-sulfamate linkages. nih.govacs.org These reduced-charge oligonucleotides are synthesized by combining LNA sugars with sulfonyl backbone variants and inserting them into 2'-O-methyl-PS modified oligonucleotides. nih.gov The synthesis of LNA-O3′→N5′ sulfamate-LNA and DNA-N3′→N5′ sulfamide-LNA linkages has been achieved using a standard solid-phase dinucleotide phosphoramidite (B1245037) strategy, a method that shows potential for large-scale production. nih.govacs.org

A key objective of incorporating LNA-sulfamate linkages is to increase the binding affinity to target RNA and improve resistance to nucleases. nih.gov Research findings indicate that oligonucleotides containing the LNA-LNA O3′ → N5′ sulfamate linkage exhibit a significant increase in the melting temperature (Tm) when hybridized with complementary DNA and RNA, with an increase of more than 4 °C per modification. acs.org This demonstrates a high binding affinity. In contrast, the DNA-LNA O3′ → N5′ sulfamate linkage showed a less pronounced effect on duplex stability. acs.org

Furthermore, these modified oligonucleotides have shown remarkable resistance to enzymatic degradation. nih.govacs.org When exposed to endonuclease S1, oligonucleotides with sulfamate linkages remained stable for over two days, whereas the unmodified counterparts were degraded in less than an hour. nih.govacs.org This high nuclease resistance is a critical attribute for therapeutic oligonucleotides, suggesting that sulfamate backbones are unlikely to be substrates for cellular nucleases. nih.govacs.org

Below is a data table summarizing the duplex stability of oligonucleotides containing LNA-sulfamate linkages.

Evaluation in Therapeutic Assays

The promising physicochemical properties of oligonucleotides containing LNA-sulfamate backbone linkages, such as high affinity for RNA and strong resistance to enzymatic degradation, make them strong candidates for therapeutic applications. nih.govacs.org The neutral backbone provided by the sulfamate linkage is also seen as a potential advantage for improving clinical efficacy, as poor cellular uptake is a significant hurdle for many oligonucleotide therapeutics. nih.govacs.org

Analytical Chemistry Methodologies for Characterization of Sodium Sulfamate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of sodium sulfamate (B1201201). Different regions of the electromagnetic spectrum provide unique insights into the compound's atomic and molecular properties.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained. In the case of sodium sulfamate (NaNH₂SO₃), the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. cdnsciencepub.com

A study on sodium sulfate (B86663) decahydrate (B1171855) identified common peaks at 3551 cm⁻¹, 3476 cm⁻¹, 3416 cm⁻¹, 1626 cm⁻¹, 1118 cm⁻¹, 620 cm⁻¹, 477 cm⁻¹, and 422 cm⁻¹. spectroscopyonline.com While not directly this compound, this highlights the regions where water of crystallization and sulfate group vibrations occur. For this compound, one would expect to see characteristic peaks for the S=O stretching, typically in the 1230 cm⁻¹ region, as seen in various glycosaminoglycans containing sulfate esters. nih.gov

Functional Group Expected Vibrational Mode **Approximate Wavenumber (cm⁻¹) **
N-HStretching3400-3200
S=OAsymmetric & Symmetric Stretching1350-1150
S-NStretching900-700
O-S-OBending650-580

This table presents expected ranges for the functional groups in this compound based on general IR correlation charts and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of a compound in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

For this compound, ¹H NMR would provide information about the protons of the amino group. The chemical environment of these protons influences their resonance frequency. Studies on related compounds, such as heparin and heparan sulfates which contain sulfamate groups, have shown that the sulfamate proton signals can be observed and are sensitive to the molecular structure. acs.orgmdpi.com For instance, in N-sulfo-glucosamine, the sulfamate proton signal is a key indicator of its chemical environment. mdpi.com

¹⁵N NMR, often performed through heteronuclear single quantum coherence (HSQC) experiments that correlate ¹H and ¹⁵N nuclei, can be particularly informative for the nitrogen atom in the sulfamate group. acs.org Research on heparin-based samples has demonstrated the utility of ¹H-¹⁵N HSQC spectra in characterizing the sulfamate group, with cross-peaks appearing at specific chemical shifts. mdpi.com

Nucleus Experiment Type Expected Chemical Shift Range (ppm) Information Gained
¹H1D Proton NMRDependent on solvent and pHPresence and environment of NH₂ protons
¹³C1D Carbon NMRNot directly applicable for NaNH₂SO₃Would be used for organic derivatives
¹⁵N¹H-¹⁵N HSQC~123 ppm (for related compounds) mdpi.comConfirmation and electronic environment of the nitrogen atom

This table outlines the potential NMR experiments and the type of information they would yield for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (NaNH₂SO₃), the molecular weight is 119.08 g/mol . sigmaaldrich.com In a mass spectrum, one would expect to observe an ion corresponding to this molecular weight, or ions resulting from the loss or gain of a proton or other small fragments. The fragmentation pattern would be characteristic of the sulfamate structure, likely involving the cleavage of the S-N or S-O bonds.

While direct mass spectrometry data for this compound is not prevalent in the search results, studies on related compounds like sodium lauryl sulfate and other sulfur-containing species demonstrate the utility of MS. jsbms.jpd-nb.info For example, in the analysis of sodium lauryl sulfate, a peak corresponding to the lauryl sulfate anion was identified. jsbms.jp Similarly, for this compound, the detection of the sulfamate anion (NH₂SO₃⁻) at m/z 96 would be a key identifier.

Ion m/z (expected) Significance
[M+Na]⁺142.07Sodium adduct of the neutral molecule
[M-H]⁻118.07Deprotonated molecule
[NH₂SO₃]⁻96.97Sulfamate anion

This table presents hypothetical but expected mass-to-charge ratios for ions that could be observed in the mass spectrum of this compound.

UV-Vis Spectroscopy for Electronic Structure and Photophysical Attributes

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. For this compound, a simple inorganic salt, significant absorption in the standard UV-Vis range (200-800 nm) is not expected as it lacks extensive chromophores.

However, studies on single crystals of this compound have determined a UV-Vis cut-off wavelength of 230 nm. researchgate.net This indicates that the compound becomes opaque to light at and below this wavelength. The optical band gap was calculated to be 5.39 eV, which is characteristic of a wide-bandgap insulating material. researchgate.net Any absorption observed for solutions of this compound would likely be in the far UV region. For instance, sodium sulfate shows absorbance in the range of 281-330 nm. researchgate.net

Parameter Value Reference
UV Cut-off Wavelength230 nm researchgate.net
Optical Band Gap5.39 eV researchgate.net

This table summarizes the key photophysical attributes of this compound as determined by UV-Vis spectroscopy.

Chromatographic Separation and Detection

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a substance and for quantifying its amount in a sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For an ionic compound like this compound, specific HPLC methods are required for effective analysis.

Ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) would be suitable modes for the analysis of this compound. A HILIC method, for example, can separate cations and anions in the same run. lcms.cz The choice of column and mobile phase is critical for achieving good separation and peak shape. For the analysis of sulfate, various HPLC methods have been developed, often employing mixed-mode columns. helixchrom.com

Detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a conductivity detector, as sulfamate does not have a strong UV chromophore. lcms.cz A patent for the HPLC analysis of sodium sulfite, a related compound, utilized a C18 column with a mobile phase containing a phosphate (B84403) buffer and methanol (B129727), with detection at 214 nm. google.com A similar approach with modifications for the sulfamate ion could potentially be developed.

Parameter Typical Conditions Rationale
Column HILIC or Ion-ExchangeEffective for separating polar and ionic compounds.
Mobile Phase Acetonitrile (B52724)/Water with bufferCommon for HILIC separations.
Detector ELSD or ConductivityUniversal detection for non-UV absorbing analytes.
Quantitative Analysis External Standard CalibrationA standard curve is created using known concentrations of this compound.

This table outlines a typical HPLC setup for the analysis of this compound, based on methods for similar compounds.

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) for Complex Mixtures

Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the separation, identification, and quantification of components within complex mixtures. researchgate.net The use of UPLC, with its sub-2 µm particle packed columns, allows for higher resolution, sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.net When paired with HRMS (such as Orbitrap or Time-of-Flight (TOF) analyzers), this method provides highly accurate mass measurements, typically with errors in the low ppm range, enabling confident elemental composition determination and structural elucidation of unknown compounds. mdpi.comnih.gov

For the analysis of this compound derivatives in complex matrices, such as environmental samples or biological fluids, UPLC-HRMS is indispensable. mdpi.com The initial separation is achieved on a reversed-phase UPLC column, where analytes are separated based on their polarity. chromatographyonline.com A gradient elution, often using a mixture of water and organic solvents like methanol or acetonitrile with additives like formic acid to improve ionization, is typically employed. copernicus.org

Following chromatographic separation, the analytes enter the HRMS system, commonly equipped with an electrospray ionization (ESI) source operating in negative mode to deprotonate and ionize the sulfamate compounds. mdpi.comcopernicus.org The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions with high accuracy. Data-dependent MS/MS (ddMS2) analysis can be performed, where the most abundant ions from a full scan are fragmented to produce characteristic product ions, providing further structural information. mdpi.com This methodology has been successfully applied to identify and quantify various organosulfates in environmental samples, demonstrating its applicability for sulfamate derivatives. copernicus.org

Table 1: Illustrative UPLC-HRMS Parameters for Analysis of Sulfated Compounds

ParameterSettingPurpose
UPLC System Dionex UltiMate 3000High-efficiency chromatographic separation
Column Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Separation of analytes based on hydrophobicity chromatographyonline.com
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient elution for resolving complex mixtures
Flow Rate 0.3 mL/minOptimal flow for UPLC column dimensions mdpi.com
Column Temp. 40 °CEnsures reproducible retention times chromatographyonline.com
Injection Vol. 5 µLStandard volume for analysis mdpi.com
Mass Spectrometer Q-Exactive Hybrid Quadrupole-OrbitrapHigh-resolution and accurate mass analysis mdpi.com
Ionization Mode ESI NegativeEfficient ionization of sulfamate and sulfate groups mdpi.com
Scan Range m/z 100-800Covers the expected mass range of derivatives
Resolution 70,000 FWHMAllows for accurate mass determination to distinguish between isobaric compounds mdpi.com
MS/MS Mode Data-Dependent (Top 10)Structural elucidation via fragmentation of most abundant ions mdpi.com

Electrochemical Characterization Methods

Electrochemical methods are instrumental in probing the redox properties and interfacial behavior of chemical systems. These techniques are highly sensitive and provide valuable information on electron transfer processes.

Voltammetry, particularly cyclic voltammetry (CV), is a primary technique for investigating the redox behavior of electroactive species. royalsocietypublishing.org It involves applying a linearly varying potential ramp to an electrode and measuring the resulting current. For a sulfamate-containing compound, CV can reveal information about its oxidation and reduction potentials, the reversibility of the electron transfer process, and reaction kinetics. lew.ro

Table 2: Example of Cyclic Voltammetry Data for a Redox-Active Species

ParameterValueInterpretation
Analyte 1.0 mM Ferrocene (as a model) in AcetonitrileModel redox-active compound
Supporting Electrolyte 0.1 M Tetrabutylammonium (B224687) perchlorateProvides conductivity to the solution
Scan Rate 100 mV/sRate of potential sweep lew.ro
Anodic Peak Potential (Epa) +0.45 VPotential at which oxidation is maximal
Cathodic Peak Potential (Epc) +0.38 VPotential at which reduction is maximal
Peak Separation (ΔEp) 70 mVIndicates a quasi-reversible one-electron process
Anodic Peak Current (Ipa) 5.2 µAProportional to analyte concentration and diffusion
Cathodic Peak Current (Ipc) -5.1 µAProportional to analyte concentration and diffusion
Ipa / Ipc Ratio ~1.0Suggests a chemically stable redox species

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to characterize the properties of electrode/electrolyte interfaces. researchgate.netresearchgate.net EIS measures the impedance of a system over a range of AC frequencies. The resulting data is often plotted in a Nyquist plot (imaginary vs. real impedance) and can be fitted to an equivalent electrical circuit model to quantify processes like charge transfer resistance, double-layer capacitance, and diffusion. sioc-journal.cnacs.org

When studying a system containing this compound, EIS can be used to understand its influence on interfacial phenomena. For instance, it can characterize the formation of a passivation layer or an adsorbed film on an electrode surface. researchgate.net The experiment involves applying a small amplitude sinusoidal AC potential at various frequencies and measuring the current response. sioc-journal.cn The impedance spectrum might consist of a semicircle at high frequencies, whose diameter corresponds to the charge-transfer resistance, and a straight line at low frequencies (Warburg impedance), which is characteristic of diffusion-controlled processes. sioc-journal.cnacs.org EIS is highly effective for analyzing complex charge storage systems and corrosion processes. researchgate.net

Table 3: Typical EIS Parameters and Their Significance

ParameterSymbolTypical Value RangeSignificance
Solution Resistance R_s1 - 100 ΩResistance of the electrolyte solution between the working and reference electrodes sioc-journal.cn
Charge Transfer Resistance R_ct10 Ω - 1 MΩResistance to electron transfer at the electrode-electrolyte interface; inversely related to corrosion rate or reaction kinetics acs.org
Double Layer Capacitance C_dl10 - 100 µF/cm²Capacitance of the electrical double layer formed at the interface researchgate.net
Warburg Impedance Z_wFrequency-dependentRepresents the impedance due to mass transport of redox species to the electrode surface acs.org
Frequency Range -100 kHz - 10 mHzWide frequency range to capture both fast (kinetic) and slow (diffusion) processes sioc-journal.cn

Advanced Characterization for Complex Systems

For comprehensive analysis, especially in complex matrices or polymeric systems, a combination of techniques is often required to determine fundamental composition and physical behavior.

Elemental analysis is a fundamental technique used to determine the mass percentages of elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. scribd.com This is crucial for verifying the purity and confirming the empirical formula of a newly synthesized this compound derivative. The most common method is combustion analysis, where a sample is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified.

The results are then compared to the theoretical percentages calculated from the proposed chemical formula. vaia.com For this compound (H₂NNaO₃S), the analysis would confirm the presence and relative amounts of nitrogen, sulfur, and hydrogen (sodium and oxygen are typically determined by difference or other methods). This technique is a standard procedure for the characterization of novel organic and organometallic compounds. researchgate.net

Table 4: Elemental Analysis Data for this compound (H₂NNaO₃S)

ElementTheoretical %Found % (Illustrative)Method
Nitrogen (N) 11.76%11.72%Combustion Analysis
Hydrogen (H) 1.69%1.71%Combustion Analysis
Sulfur (S) 26.92%26.85%Combustion Analysis
Sodium (Na) 19.31%19.25%Atomic Spectroscopy
Oxygen (O) 40.31%40.47%By difference

Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are non-invasive techniques used to characterize macromolecules and nanoparticles in solution. When applied to polymers containing sulfamate groups, such as poly(sodium(sulfamate-carboxylate)isoprene) (SCPI), they provide valuable insights into solution properties. acs.orgresearchgate.net

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by the solution at various angles. It is used to determine the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A₂), which describes polymer-solvent interactions. uc.pt

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. acs.org Analysis of these fluctuations yields the translational diffusion coefficient (D), which can be used to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. DLS is particularly useful for detecting the presence of aggregates and studying the dynamics of polymer chains in solution. uc.ptresearchgate.net

Studies on SCPI have shown that these techniques can reveal complex solution behavior, including the presence of both fast and slow diffusive modes. acs.org The fast mode is attributed to the diffusion of individual polyelectrolyte chains, while the slow mode indicates the formation of larger, multi-chain domains due to electrostatic or hydrophobic interactions. acs.org

Table 5: Light Scattering Results for Poly(sodium(sulfamate-carboxylate)isoprene) Solutions

ParameterFindingTechniqueReference
Solution Dynamics Observed both a fast and a slow diffusive mode.DLS acs.org
Fast Mode Attributed to the diffusion of isolated polyelectrolyte chains.DLS acs.org
Slow Mode Denotes the presence of multi-chain domains or aggregates.DLS acs.org
Effect of pH The size and density of multi-chain domains were reduced with decreasing charge density (lower pH).DLS / SLS acs.org
Chain Conformation Changes in the radius of gyration as a function of surfactant concentration and ionic strength.SLS uc.pt

Atomic Force Microscopy (AFM) for Morphological Studies of Aggregates

Atomic Force Microscopy (AFM) is a high-resolution surface analysis technique capable of producing three-dimensional images of a material's surface at the nanometer scale. scielo.br The technique operates by scanning a sharp probe, attached to a flexible cantilever, across a sample's surface. nih.gov Forces between the probe tip and the sample surface cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a detailed topographical map. echemcom.com Unlike electron microscopy techniques, AFM does not typically require special sample preparations like conductive coatings, making it highly suitable for imaging a wide range of materials, including crystalline and amorphous structures. scielo.br

In the context of analytical chemistry, AFM is a powerful tool for the morphological characterization of crystalline aggregates and nanoparticles. jst.go.jp It provides direct visualization and quantitative data on particle size, shape, surface texture, and the distribution of aggregates. echemcom.comdtic.mil The analysis can be performed on samples immobilized on a flat substrate, such as mica. nih.gov Studies on various sulfate compounds and other crystalline materials demonstrate the utility of AFM in elucidating crystal growth mechanisms and surface features. For instance, AFM has been used to observe the nucleation and growth of solid product islands during the sulfation of calcium carbonate and to measure the reduction in surface roughness of magnesium sulfate crystals due to the influence of impurities. mdpi.comresearchgate.net

For this compound, AFM can be employed to study the morphology of its aggregates formed under various conditions. The analysis would involve depositing a dispersion of this compound onto a suitable substrate and allowing it to dry before scanning. The resulting AFM images can reveal crucial information about the aggregation behavior. Tapping mode AFM, where the cantilever oscillates near its resonance frequency, is particularly effective for imaging soft or loosely bound aggregates with minimal disruption. nih.gov

The primary data obtained from AFM includes height and phase images. The height image provides direct topographical information, showing features like the size and shape of individual crystallites and their aggregates. acs.org The phase image, which maps the phase lag between the cantilever's oscillation and the driving signal, is sensitive to variations in material properties like adhesion and stiffness, helping to distinguish between different components or phases on the surface. scielo.bracs.org

From the topographical data, several key morphological parameters can be quantified. These metrics are essential for a detailed characterization of the this compound aggregates.

Key Morphological Parameters from AFM Analysis:

Aggregate Dimensions: The height, length, and width of individual and agglomerated particles can be measured directly from the 3D topographical images. This data is fundamental for understanding the size distribution within a sample.

Surface Roughness (Ra): This is the arithmetic average of the absolute values of the surface height deviations measured from the mean plane. It provides a general measure of the texture of the aggregate surfaces.

Root Mean Square (RMS) Roughness (Rq): This parameter represents the standard deviation of the surface height deviations. It is more sensitive to large peaks and valleys than the average roughness.

Surface Skewness and Kurtosis: These parameters describe the shape of the height distribution. Skewness indicates the asymmetry of the topography, while kurtosis describes the "peakedness" or sharpness of the surface features. echemcom.com

The following table presents an illustrative example of the type of quantitative data that can be obtained from AFM morphological studies of crystalline aggregates, based on findings for similar compounds. mdpi.com

Morphological ParameterDescriptionIllustrative Value
Aggregate HeightThe vertical dimension of the aggregates from the substrate surface.20 - 150 nm
Lateral DimensionsThe length and width of aggregates in the plane of the substrate.100 - 800 nm
Surface Roughness (Ra)The average roughness of the aggregate surface.0.4 - 3.0 nm
RMS Roughness (Rq)The root mean square average of height deviations from the mean plane.0.5 - 4.0 nm

Note: The values in the table are illustrative and represent typical ranges observed for crystalline aggregates of related chemical compounds. Actual values for this compound would be determined by empirical measurement.

By analyzing these parameters, researchers can gain detailed insights into how factors such as preparation method, solvent, and the presence of additives influence the crystallization and aggregation behavior of this compound. This morphological information is critical for controlling the physical properties of the final product.

Environmental Fate and Degradation Pathways of Sulfamate in Aquatic and Terrestrial Systems

Occurrence and Distribution in the Environment

Recent studies have revealed the widespread presence of sulfamate (B1201201) in various environmental compartments, indicating both localized and diffuse sources of contamination.

Detection in Surface Waters, Drinking Water, and Wastewater Effluents

Sulfamate has been widely detected in environmental waters, often at significant concentrations. Studies in Ontario, Canada, found sulfamate to be ubiquitous in bulk precipitation, streams, and frequently present in lake water and groundwater, with concentrations reaching up to 128,000 ng/L (0.128 µg/L). nih.gov In Germany, even higher concentrations have been reported, with up to 580 µg/L in surface waters and 140 µg/L in finished drinking water. researchgate.net

Table 1: Reported Concentrations of Sulfamate in Various Water Matrices

Water Matrix Location Concentration Range Citation
Surface Water Germany Up to 580 µg/L researchgate.net
Surface Water (Streams) Ontario, Canada Always detected (>100 ng/L) nih.govresearchgate.net
Drinking Water (Finished) Germany Up to 140 µg/L researchgate.net
Wastewater (WWTP Influent) Germany 520 - 1900 µg/L researchgate.net
Wastewater (WWTP Effluent) Germany 490 - 1600 µg/L researchgate.net
Groundwater Ontario, Canada < 25 to 65,000 ng/L researchgate.net
Precipitation Ontario, Canada Up to 2,500 ng/L researchgate.net
Landfill Leachate Not Specified Up to 42 mg/L researchgate.net

Identification of Anthropogenic and Natural Sources (e.g., Cleaning Agents, Precursor Degradation)

The widespread distribution of sulfamate points to multiple sources, both anthropogenic and natural.

Natural and Diffuse Sources: Sulfamate is formed naturally in the atmosphere and is consequently found in precipitation. researchgate.net This atmospheric deposition represents a widespread, diffuse source that contributes to its presence even in water bodies not directly impacted by wastewater. researchgate.net

Precursor Degradation: Research has shown that sulfamate can be formed through the chemical and biological degradation of various precursor compounds. researchgate.net Ozonation and activated sludge experiments demonstrated that certain precursor chemicals can transform into sulfamate with molar yields ranging from 2% to 56%, depending on the specific precursor. researchgate.net However, this transformation pathway is considered quantitatively irrelevant in WWTPs and wastewater-impacted waters because the concentrations of sulfamate from its primary use are already very high. researchgate.net

Biogeochemical Cycling and Transformation

Once in the environment, sulfamate is subject to various biogeochemical processes that govern its transformation and persistence.

Microbial Degradation under Aerobic and Anaerobic Conditions

Evidence suggests that sulfamate can be degraded by microbial action, particularly under low-oxygen conditions. Lower concentrations or non-detections of sulfamate in groundwaters with low dissolved oxygen suggest that it may be degraded in suboxic or anoxic environments. nih.govresearchgate.net Biodegradation tests have confirmed that sulfamate can be attenuated under both aerobic and anaerobic conditions. researchgate.net In integrated anaerobic/aerobic reactor systems used for treating industrial wastewater, complex chemicals are often broken down into intermediate compounds under anaerobic conditions and then further degraded by aerobic microbes. mdpi.com While not specific to sulfamate, this general principle of sequential anaerobic-aerobic degradation is a common pathway for contaminant removal. mdpi.com The presence of alternate electron acceptors, such as sulfate (B86663), is a key factor in anaerobic biodegradation processes. clu-in.org

Attenuation Processes in Aquifer Passage and Sediment-Water Interfaces

Significant removal of sulfamate occurs during its passage through soil and sediment. At the sediment-water interface and during aquifer passage, sulfamate concentrations have been shown to decrease substantially. researchgate.net This natural attenuation is a crucial process for reducing sulfamate levels in raw water used for drinking water production. researchgate.net

Studies of four bank filtration sites in Germany demonstrated that sulfamate is effectively attenuated during its flow through the subsurface. researchgate.net The process harnesses the natural physical, chemical, and biological activities within the sediment to remove contaminants. boku.ac.atfu-berlin.de Driven by the consumption of organic matter, distinct redox zones are established in aquifer systems, which facilitate the microbial degradation of various compounds. fu-berlin.de

Table 2: Sulfamate Attenuation during Aquifer Passage at Bank Filtration Sites

Site Type Attenuation Rate Conditions Citation
Bank Filtration Sites (4 locations) 62% - 99% Aerobic and Anaerobic researchgate.net

Chemical Stability and Reactivity in Environmental Matrices

In aqueous solutions at room temperature, sulfamate is generally stable. nih.gov However, its stability is influenced by environmental conditions. For instance, its salt, ammonium (B1175870) sulfamate, hydrolyzes at higher temperatures and in acidic conditions. nih.gov

Sulfamate shows considerable persistence during conventional and advanced water treatment processes. Standard treatments, including filtration with activated carbon and even advanced oxidation processes like ozonation, are not capable of effectively removing sulfamate from water. researchgate.net This indicates a high degree of chemical stability and low reactivity with common oxidants used in water treatment.

While sulfate radicals generated from persulfate (PS) and peroxymonosulfate (B1194676) (PMS) are powerful oxidants used to degrade a wide range of organic pollutants, the reactivity of these radicals specifically with sulfamate is not detailed in the reviewed literature. acs.orgfrontiersin.org The stability of sulfamate in various water matrices means that without effective biological degradation pathways, such as during aquifer passage, it is likely to persist and be transported over long distances in surface waters.

Recalcitrance to Conventional Chemical Oxidation Processes

Sulfamate exhibits significant resistance to removal through common chemical oxidation and adsorption processes used in water and wastewater treatment. nih.govresearchgate.net Studies have demonstrated that techniques such as ozonation and filtration with activated carbon are largely ineffective at removing sulfamate from water. nih.govresearchgate.netresearchgate.net This recalcitrance leads to its persistence throughout the urban water cycle.

Wastewater treatment plants (WWTPs) have been identified as a primary source of sulfamate in the environment. nih.govresearchgate.net Research conducted in Germany found that sulfamate concentrations in the influent of studied WWTPs ranged from 520 to 1900 µg/L, with effluent concentrations remaining high, between 490 and 1600 µg/L. nih.govresearchgate.net This indicates a very low removal efficiency during conventional wastewater treatment. The high concentrations are presumed to originate from its direct use in products like acidic cleaning agents. nih.govresearchgate.net

While resistant to conventional chemical oxidation, sulfamate does show attenuation under specific environmental conditions. Biodegradation tests and analyses from bank filtration sites suggest that sulfamate can be attenuated in the sediment/water interface and during aquifer passage under both aerobic and anaerobic conditions. nih.govresearchgate.netresearchgate.net At four different bank filtration sites, sulfamate concentrations were observed to decrease by 62% to 99% during aquifer passage. nih.govresearchgate.net

Table 1: Sulfamate Concentrations in Wastewater Treatment Plants (WWTPs)

Sample Location Concentration Range (µg/L) Reference
WWTP Influent 520 - 1900 nih.govresearchgate.net
WWTP Effluent 490 - 1600 nih.govresearchgate.net

Formation of Transformation Products

A significant aspect of sulfamate's environmental presence is its formation as a stable transformation product from the degradation of various widely used chemical compounds. nih.govresearchgate.net Ozonation and activated sludge experiments have confirmed that sulfamate can be formed from the chemical and biological degradation of several precursor compounds, with molar yields ranging from 2% to 56%. nih.govresearchgate.net

Key examples include:

Artificial Sweeteners: Sulfamic acid has been identified as the predominant and stable transformation product resulting from the degradation of acesulfame-K, a common artificial sweetener. researchgate.net

Pesticides: The herbicide orthosulfamuron (B1249393) degrades via hydrolytic cleavage to form major degradates, including 2-dimethylcarbamoylphenyl sulfamic acid (DBS acid). epa.gov

Antibiotics: The degradation of sulfonamide antibiotics can lead to the formation of sulfamate-containing compounds. For instance, 5-methylisoxazol-3-yl-sulfamate is a transformation product of sulfamethoxazole (B1682508) that is eliminated primarily through slow abiotic degradation, with a dissipation half-life (DT50) of 74.9 days in a water/sediment system. nih.govresearchgate.net In other studies, sulfamic acid has been a presumed, though sometimes undetected, degradation product of sulfonamides, likely due to its high water solubility, which makes it difficult to retain on analytical columns. nih.gov

This role as a common, persistent endpoint for the degradation of other chemicals contributes significantly to its environmental load, often more so than its formation within WWTPs from precursors. nih.gov

Table 2: Formation of Sulfamate and Related Compounds as Transformation Products (TPs)

Parent Compound Transformation Product Degradation Pathway Dissipation Half-Life (DT50) of TP Reference
Acesulfame-K Sulfamic acid Biotic/Abiotic Degradation Stable researchgate.net
Orthosulfamuron 2-dimethylcarbamoylphenyl sulfamic acid (DBS acid) Hydrolysis Not specified epa.gov
Sulfamethoxazole 5-methylisoxazol-3-yl-sulfamate Phototransformation, Abiotic Degradation 74.9 days nih.govresearchgate.net

Future Research Directions and Translational Perspectives

Development of Next-Generation Sulfamate-Based Therapeutics

The sulfamate (B1201201) moiety is a cornerstone in contemporary drug discovery, with extensive research dedicated to crafting next-generation therapeutics that offer improved effectiveness and novel ways of working. nih.govnih.govacs.org A major focus of this research is in oncology, where sulfamate derivatives are being developed to interfere with various biological pathways that drive cancer. nih.govresearchgate.net

Key therapeutic targets for these emerging sulfamate-based drugs include:

Steroid Sulfatase (STS): STS is an enzyme that helps produce estrogenic steroids, which can fuel the growth of hormone-dependent cancers such as breast and prostate cancer. nih.govresearchgate.net Aryl sulfamate derivatives, like Irosustat, have been created as powerful, irreversible inhibitors of STS and have been evaluated in clinical trials. acs.orgresearchgate.net Future research is focused on developing non-steroidal STS inhibitors to prevent estrogenic side effects and creating dual-action agents that can inhibit both STS and other cancer-related enzymes. acs.orgresearchgate.net

Carbonic Anhydrases (CAs): Certain forms of the CA enzyme, especially CA IX and CA XII, are found in high levels in many tumors but are generally not present in healthy tissues, making them ideal targets for anti-cancer medications. nih.govresearchgate.net A number of sulfamates have been shown to be very strong inhibitors of these tumor-associated CAs, effective at low nanomolar concentrations. nih.gov A primary objective is to develop inhibitors that are specific to these particular forms of CA to reduce the likelihood of side effects. researchgate.net

Other Anticancer Targets: Scientific investigation has broadened to encompass sulfamate derivatives that act on microtubules, the NEDD8-activating enzyme (NAE), and the SUMO-activating enzyme (SAE), all of which are vital for the growth and survival of cancer cells. nih.govresearchgate.net For example, the sulfamate-based nucleoside analog MLN4924, which inhibits NAE, is currently undergoing clinical trials. nih.gov

Beyond the realm of cancer treatment, the therapeutic applications of sulfamates are being investigated in various other medical fields:

Neurological Disorders: The well-known anti-epileptic medication topiramate (B1683207) contains a sulfamate structure. nih.govnih.gov Its mode of action has spurred research into similar sulfamate compounds for the treatment of conditions such as migraines and binge eating disorder. nih.gov

Infectious Diseases: Sulfamate derivatives are under investigation as inhibitors of aminoacyl-tRNA synthetases, which could lead to a new class of antibiotics to address the challenge of drug-resistant bacteria. nih.gov Furthermore, compounds containing sulfamate have been explored as potential antiviral treatments, including those that inhibit HIV reverse transcriptase and protease. nih.gov

Metabolic Disorders: Taking a cue from the weight-loss side effect observed with topiramate, scientists are researching sulfamates for the management of obesity by inhibiting mitochondrial CA enzymes that are involved in the creation of fat. nih.gov Another sulfamate-based drug, avasimibe, is in the advanced stages of clinical trials for the treatment of high cholesterol and atherosclerosis through the inhibition of the enzyme acyl coenzyme A:cholesterol acyltransferase. nih.gov

Table 1: Selected Next-Generation Sulfamate-Based Therapeutic Targets and Applications

Therapeutic TargetDisease AreaExample/Compound TypeResearch Focus
Steroid Sulfatase (STS)Hormone-dependent cancers (breast, prostate)Irosustat, Aryl sulfamates acs.orgresearchgate.netDevelopment of non-steroidal and dual-targeting inhibitors. acs.org
Carbonic Anhydrases (CAs)Cancer, GlaucomaTopiramate, various sulfamate derivatives nih.govnih.govDesign of isozyme-specific inhibitors to target tumor-associated CAs. nih.govresearchgate.net
NEDD8-Activating Enzyme (NAE)CancerMLN4924 nih.govFirst-in-class selective inhibitors for cancer therapy. nih.gov
Aminoacyl-tRNA SynthetasesInfectious DiseasesSulfamate inhibitors nih.govNovel antibiotics to combat drug-resistant bacteria. nih.gov
Acyl Coenzyme A:Cholesterol AcyltransferaseMetabolic DisordersAvasimibe nih.govTreatment of hyperlipidemia and atherosclerosis. nih.gov

Engineering Novel Materials with Tailored Sulfamate Functionality

The distinct chemical characteristics of the sulfamate group are being utilized to create innovative materials with customized functions. A notable area of progress is in polymer chemistry, where sulfamate connections are being used to produce new types of high-performance polymers.

Polysulfamates (PSAs): Recent studies have resulted in the creation of polysulfamates, which are the –SO₂– counterparts of polyureas. rsc.orgacs.org These polymers are made using techniques like sulfur(VI) fluoride (B91410) exchange (SuFEx) click polymerization. rsc.orgacs.org PSAs demonstrate remarkable thermal stability, resistance to solvents, acids, and bases, along with good processability and mechanical strength. rsc.org This makes them strong contenders for use as engineering plastics and high-performance resins, with the possibility of large-scale industrial manufacturing. rsc.org The characteristics of PSAs, such as their glass-transition temperature and degree of crystallinity, can be adjusted by altering the structure of the polymer's main chain. acs.org

Functionalized Nanomaterials: The sulfamate functional group can be employed to alter the surface of nanomaterials to give them specific desired characteristics. For instance, sulfate (B86663) half-ester groups, which are structurally similar to sulfamates, are found on the surface of cellulose (B213188) nanocrystals (CNCs). chalmers.se These groups give the surface a negative charge, which is vital for their ability to disperse in water and for their colloidal stability. chalmers.se Studies have indicated that these surface groups can be chemically altered to change the water-repelling properties and other material characteristics of CNCs, highlighting the potential for designing CNC-based materials for a range of uses. chalmers.se

Polymer Grafting and Modification: Sulfamate groups can be integrated into polymers to develop materials with particular biological functions. For example, polymers that mimic heparin have been created by incorporating sulfate and sulfamate functionalities. nih.gov Heparin is a naturally occurring anticoagulant, and synthetic polymers that replicate its structure and function are being created for application in biomedical devices and as therapeutic drugs. nih.gov These synthetic versions can be engineered to offer greater effectiveness and fewer side effects compared to natural heparin. nih.gov

Table 2: Emerging Sulfamate-Based Materials and Their Potential Applications

Material TypeSynthesis/Modification MethodKey PropertiesPotential Applications
Polysulfamates (PSAs)Sulfur(VI) fluoride exchange (SuFEx) polymerization rsc.orgacs.orgHigh thermal stability, chemical resistance, good mechanical properties. rsc.orgEngineering plastics, high-performance resins. rsc.org
Functionalized Cellulose NanocrystalsSurface modification of sulfate half-ester groups chalmers.seTunable surface charge and hydrophobicity, good dispersibility. chalmers.seAdvanced functional materials from nanopolysaccharides. chalmers.se
Heparin-Mimicking PolymersPolymerization of sulfated/sulfamated monomers nih.govAnticoagulant activity, biocompatibility. nih.govBiomedical device coatings, therapeutic agents. nih.gov

Advancements in Sustainable Synthesis of Sulfamate Compounds

In alignment with the tenets of green chemistry, there is a strong research push to create more sustainable and efficient ways to synthesize sulfamate compounds. royalsocietypublishing.org Conventional techniques frequently depend on harsh chemicals like sulfamoyl chloride, which is not stable, or necessitate conditions that are harmful to the environment. acs.org

Recent breakthroughs in the sustainable production of sulfamates feature:

Use of Greener Solvents: Scientists are investigating the application of more eco-friendly solvents. For instance, a nickel-catalyzed amination of aryl sulfamates has been effectively performed in 2-methyl-THF, a more environmentally sound option than many older solvents. nih.gov Water is also being looked at as a potential solvent for certain sulfonamide synthesis reactions, which may also be applied to sulfamates. researchgate.net

Catalytic Methods: The creation of catalytic processes eliminates the need for large quantities of harsh reagents. For example, a versatile catalytic amidation technique for preparing a variety of sulfonamides and sulfamates has been established using 1-hydroxybenzotriazole (B26582) (HOBt) as an effective nucleophilic catalyst. researchgate.net This approach is especially useful for substrates that are sterically crowded. researchgate.net

Development of Stable Reagents: To avoid using the unstable sulfamoyl chloride, new, stable reagents that can be stored on the shelf have been created. Hexafluoroisopropyl sulfamate (HFIPS) is a solid that easily reacts with a broad spectrum of alcohols and amines in mild conditions to form sulfamates and sulfamides. acs.org The only substance produced as a byproduct is hexafluoroisopropanol, and the resulting products are frequently pure enough to be isolated without needing extensive purification. acs.org

One-Pot Syntheses: One-pot methods that merge several reaction stages without the need to isolate intermediate products can boost efficiency and cut down on waste. A one-pot method for creating N-substituted sulfamates from carboxylic acids has been documented, which employs di-tert-butyl dicarbonate (B1257347), tetrabutylammonium (B224687) sulfamate, and pyridine (B92270) under gentle conditions. researchgate.net

Electrochemical Synthesis: Electrochemical techniques present a method for producing sulfonamides from sulfamate intermediates with the use of a boron-doped diamond electrode, which bypasses severe conditions and has the potential for being scaled up for continuous production. thieme-connect.com

Table 3: Comparison of Traditional and Sustainable Sulfamate Synthesis Strategies

FeatureTraditional MethodsSustainable Advancements
ReagentsOften use unstable and harsh reagents like sulfamoyl chloride. acs.orgUse of bench-stable reagents (e.g., HFIPS), catalytic systems (e.g., Ni-catalysis, HOBt). acs.orgnih.govresearchgate.net
SolventsOften rely on hazardous organic solvents. researchgate.netUse of greener solvents like 2-methyl-THF and water. nih.govresearchgate.net
Reaction ConditionsCan require harsh temperatures or pH.Often proceed under mild conditions (e.g., room temperature). acs.org
Efficiency & WasteCan be multi-step with significant byproducts, requiring extensive purification. researchgate.netOne-pot syntheses, high yields, and simpler workups reduce waste and improve efficiency. acs.orgresearchgate.net

Comprehensive Environmental Risk Assessment and Remediation Strategies for Sulfamate Contamination

While sodium sulfate is regarded as having low toxicity to aquatic life and being easily biodegradable, the environmental journey and effects of the sulfamate anion (from sulfamic acid and its salts) are not as well-known and are currently a subject of intense research. heraproject.comoecd.org

Recent investigations have uncovered the existence of sulfamate in high concentrations within the urban water system. nih.gov Important discoveries include:

Sources of Contamination: The main origin of sulfamate in surface waters is believed to be the outflow from wastewater treatment plants (WWTPs). nih.gov This is probably because of its application in a variety of industrial and domestic products, such as acidic cleaning agents. nih.gov

Persistence in Water Treatment: Standard methods for treating drinking water, such as ozonation and filtration with activated carbon, have been found to be unsuccessful in eliminating sulfamate from water. nih.gov

Formation from Precursors: Sulfamate can be created through the chemical and biological breakdown of different precursor compounds, though this is not thought to be the main reason for its high levels in wastewater. nih.gov

Due to its long-lasting nature, it is vital to comprehend the possible environmental hazards and to formulate strategies for its removal.

Biodegradation: Despite its resistance to standard treatments, there are indications that sulfamate can be reduced under particular circumstances. Biodegradation experiments and examinations of bank filtration sites imply that sulfamate can be broken down at the boundary between sediment and water and as it passes through aquifers in both aerobic and anaerobic environments. nih.gov The breakdown of other organosulfur compounds frequently involves hydrolytic splitting or the activity of particular microbial enzymes, which could be viable routes for sulfamate as well. nih.govpjoes.com

Future Remediation Research: Upcoming studies on how to clean up sulfamate contamination could concentrate on boosting natural biodegradation. This could entail using particular groups of microbes or employing bioremediation methods that have proven effective for other persistent organic pollutants. nih.govtpsgc-pwgsc.gc.ca For example, techniques that encourage the activity of sulfate-reducing bacteria have been utilized for sulfate pollution and might be adaptable. nih.gov Nevertheless, it is crucial to remember that cleanup methods for sulfate are not directly transferable to sulfamate because of their differing chemical compositions and reactivities.

Table 4: Environmental Profile of Sulfamate

AspectFindings
Primary SourceEffluent from Wastewater Treatment Plants (WWTPs), likely from use as a cleaning agent. nih.gov
ConcentrationsFound at levels up to 580 µg/L in surface water and 140 µg/L in finished drinking water in some regions. nih.gov
PersistenceNot effectively removed by common water treatment methods like ozonation or activated carbon filtration. nih.gov
Potential for AttenuationEvidence of biodegradation in sediment/water interfaces and during bank filtration. nih.gov
Research NeedsFurther investigation into specific biodegradation pathways and development of targeted remediation technologies.

Q & A

Q. What are the critical physicochemical properties of sodium sulfamate that influence experimental design in synthetic chemistry?

this compound (NH2_2SO3_3Na) has a molecular weight of 119.07 g/mol and decomposes at 160–170°C . Its solubility in water and stability under varying pH conditions are key for reaction design. For instance, its hygroscopic nature necessitates anhydrous handling in synthetic workflows, while its stability in acidic media enables its use as a buffering agent in biochemical assays (e.g., CAPS buffer, pH 9.7–11.1) . Safety protocols, such as using chemical-resistant gloves (JIS T 8116) and dust masks (JIS T 8151), are essential to mitigate risks during handling .

Q. How can this compound be synthesized and purified to ensure high-purity yields for research applications?

Synthesis typically involves sulfonation of amines or reaction of sulfamic acid with sodium hydroxide. Purification methods include recrystallization from ethanol-water mixtures and vacuum drying to remove residual solvents. Analytical techniques like HPLC (e.g., using polyethersulfone membrane filters and 0.45-μm filtration) are critical for verifying purity, with impurity limits for sulfate and sulfamate ions set at ≤0.25% .

Advanced Research Questions

Q. What statistical and computational approaches are effective in deriving structure-activity relationships (SARs) for this compound derivatives?

Studies on heterosulfamates employ linear discriminant analysis (LDA), quadratic discriminant analysis (QDA), and decision tree algorithms to classify compounds as "sweet" or "non-sweet" based on molecular descriptors like Corey-Pauling-Koltun (CPK) parameters and first-order molecular connectivity (1χv^1\chi_v). For a dataset of 101 compounds, classification accuracies reached 65% (LDA), 80% (QDA), and 86% (decision trees) .

Method Accuracy (%) Dataset Size
LDA65101 compounds
QDA80101 compounds
Decision Tree86101 compounds

Q. How can trace levels of this compound derivatives (e.g., sodium cyclohexyl sulfamate) be quantified in complex matrices like food products?

High-performance liquid chromatography (HPLC) with UV detection is optimized using mobile phases containing sodium sulfate and sulfamic acid. Sample preparation involves grinding, sonication, and centrifugation to isolate analytes. Detection limits as low as 0.015 mg/mL are achievable, with validation via spike-recovery experiments (e.g., 95–105% recovery in Baijiu matrices) .

Q. What are the challenges in using this compound-based buffers (e.g., CAPS) for protein electrophoresis and transfer?

CAPS buffer (3-(cyclohexylamino)-1-propanesulfonic acid) requires precise pH adjustment (9.7–11.1) using NaOH and methanol to ensure efficient high-molecular-weight protein transfer to PVDF membranes. Contamination by sulfate ions must be minimized, as they interfere with electrophoretic mobility. Buffer stability is temperature-sensitive, necessitating pre-chilling to 4°C for reproducibility .

Q. How do conflicting data on sulfamate reactivity in nucleophilic substitution reactions arise, and how can they be resolved?

Discrepancies often stem from solvent polarity (e.g., DMSO vs. water) and counterion effects. For example, hexafluoroisopropyl sulfamate exhibits enhanced stability in aprotic solvents due to reduced hydrolysis. Kinetic studies using 19^{19}F NMR or ion chromatography can clarify reaction pathways and byproduct profiles .

Methodological Guidelines

Q. What quality control protocols are essential for this compound in pharmacopeial standards?

USP/Ph. Eur. guidelines mandate:

  • Impurity Testing : HPLC with a mobile phase of sodium sulfate/sulfamic acid (0.015 mg/mL) and detection at 210 nm .
  • Limits : Sulfate ≤0.25% (calculated as Mr1/Mr2×(rI/rS×CS/CU)\text{Mr1}/\text{Mr2} \times (r_I/r_S \times C_S/C_U)), where Mr1 = 96.04 (SO42_4^{2-}) and Mr2 = 142.04 (Na2_2SO4_4) .

Q. How should researchers design experiments to address contradictory results in sulfamate toxicity studies?

  • Dose-Response Curves : Use in vitro assays (e.g., MTT) across multiple cell lines.
  • Control for Sodium Ion Interference : Compare sulfamate toxicity with equimolar NaCl controls to isolate anion-specific effects .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.